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Foreword

In the landscape of modern synthetic chemistry and pharmaceutical development, the demand
for versatile, chiral building blocks is insatiable. These molecules are the foundational elements
upon which complex, biologically active compounds are constructed. Among these, 2-
Methoxy-2-phenylethanol, a seemingly simple chiral alcohol, emerges as a compound of
significant utility. Its unique structural features—a primary alcohol for further functionalization, a
chiral center, and a methoxy group that influences reactivity—make it a valuable tool in the
chemist's arsenal. This guide aims to provide researchers, scientists, and drug development
professionals with a comprehensive technical overview of 2-Methoxy-2-phenylethanol,
moving beyond a simple recitation of facts to explore the causality behind its synthesis,
characterization, and application.

Core Molecular Characteristics and Structural
Formula

2-Methoxy-2-phenylethanol (CoH12032) is an aromatic alcohol characterized by a phenyl ring
and a methoxy group attached to the same chiral carbon. This structure imparts a unique
combination of steric and electronic properties that are central to its applications.

The molecule's structural formula is CeHsCH(OCH3)CH20H.[1] It exists as a racemic mixture or
as individual (R) and (S) enantiomers.
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Caption: Chemical structure of 2-Methoxy-2-phenylethanol.

Physicochemical Data

A summary of the key physicochemical properties is presented below. These values are critical
for planning reactions, purification, and analytical procedures.

Property Value Source(s)
Molecular Formula CoH1202 [2][3]
Molecular Weight 152.19 g/mol [2][3][4]
CAS Number 2979-22-8 (racemate) [2][3]

17628-72-7 ((R)-enantiomer) [1][5]

66051-01-2 ((S)-enantiomer) [4]

Appearance Liquid [1]

Boiling Point 237-239.9 °C at 760 mmHg [21[31[61[7]
65 °C at 0.1 mmHg [1]

Density ~1.061 g/mL at 25 °C [3]
Refractive Index (n20/D) ~1.519 [3]

Flash Point 98 °C (208.4 °F) - closed cup [1]

pKa 14.18 + 0.10 (Predicted) [31[7]

Synthesis and Manufacturing

The synthesis of 2-Methoxy-2-phenylethanol is most commonly achieved through the
nucleophilic ring-opening of styrene oxide. The choice of nucleophile and catalyst is paramount
in controlling the regioselectivity and, in more advanced protocols, the stereoselectivity of the
reaction.

Protocol 1: Racemic Synthesis via Ring-Opening of
Styrene Oxide
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This protocol describes a standard laboratory-scale synthesis. The underlying principle is the
acid- or base-catalyzed attack of methanol on the epoxide ring of styrene oxide.

Methodology:

Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, add styrene oxide (1.0 eq).

e Solvent/Reagent: Add an excess of methanol (e.g., 20-30 eq), which serves as both the
nucleophile and the solvent.

o Catalysis: Introduce a catalytic amount of a strong acid (e.g., sulfuric acid, 0.05 eq) or a
Lewis acid. The acid protonates the epoxide oxygen, activating the ring towards nucleophilic
attack. Methanol preferentially attacks the more substituted carbon (benzylic position) due to
the stabilization of the partial positive charge by the phenyl ring.

o Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and
monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas
Chromatography (GC).

o Workup: Once the styrene oxide is consumed, neutralize the acid catalyst with a mild base
(e.g., saturated sodium bicarbonate solution).

o Extraction: Extract the product into an organic solvent such as ethyl acetate.

 Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. The crude product is then purified by vacuum
distillation or column chromatography.

Caption: General workflow for the synthesis of 2-Methoxy-2-phenylethanol.

Enzymatic Resolution for Enantiopure Synthesis

For applications in asymmetric synthesis and drug development, enantiomerically pure forms of
2-Methoxy-2-phenylethanol are required. Enzymatic resolution is a highly effective method for
separating the enantiomers of the racemic mixture. This technique leverages the
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stereoselectivity of enzymes, typically lipases, to acylate one enantiomer preferentially, allowing
for the separation of the acylated and unreacted alcohols.[2]

Analytical Characterization: A Self-Validating
System

Proper characterization is essential to confirm the identity and purity of the synthesized
compound. A combination of spectroscopic techniques provides a comprehensive and self-
validating analysis.

Protocol 2: Spectroscopic Identification

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve ~10-20 mg of the purified product in ~0.6 mL of deuterated
chloroform (CDCls).

e 'H NMR (400 MHz, CDCls):

o 9 7.36-7.24 (m, 5H): A multiplet corresponding to the five aromatic protons of the phenyl
ring.

[¢]

0 4.20 (dd, J = 8.3, 3.9 Hz, 1H): The benzylic proton (CH-0), split by the two
diastereotopic protons on the adjacent CHz group.

[¢]

0 3.68-3.57 (m, 2H): A multiplet for the two diastereotopic protons of the CH20H group.

[¢]

0 3.27 (s, 3H): A sharp singlet for the three protons of the methoxy (OCHs) group.

o

0 2.85 (s, 1H): A broad singlet corresponding to the hydroxyl (OH) proton.[8]
e 13C NMR (101 MHz, CDClIs):

o 9 138.4: Quaternary aromatic carbon.

o 6128.8,128.4, 127.2: Aromatic CH carbons.

o 0 84.3: Benzylic carbon (CH-O).
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o & 67.3: Methylene carbon (CH20H).
o 0 55.7: Methoxy carbon (OCHs).[8]
B. Infrared (IR) Spectroscopy
o Methodology: Acquire the spectrum using a thin film on a NaCl or KBr plate.

o Key Peaks:

o

Broad peak at ~3400 cm~1: O-H stretching of the alcohol group.

[¢]

Peaks at ~3000-2800 cm~1: C-H stretching (aromatic and aliphatic).

[¢]

Peak at ~1100 cm~1: C-O stretching of the ether and alcohol.

[e]

Peaks at ~1600 and ~1490 cm~*: C=C stretching of the aromatic ring.
C. Mass Spectrometry (MS)

o Methodology: Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS)
with electron ionization (El).

o Expected Fragmentation: The molecular ion peak [M]* at m/z = 152 should be observable.
Key fragment ions would include losses of H20, CH3Oe¢, and CH20Hs., as well as fragments
corresponding to the tropylium ion or related aromatic structures.

Caption: Workflow for the analytical characterization of the final product.

Field-Proven Applications in Drug Development and
Synthesis

The utility of 2-Methoxy-2-phenylethanol is most evident in its application as a chiral
intermediate and tool in the synthesis of complex molecules.

A. Chiral Probe for Absolute Configuration
Determination
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Enantiopure (S)-2-methoxy-2-phenylethanol has been critically employed as a chiral probe to
determine the absolute configuration of pharmaceutically active compounds. A notable example
is its use in correcting the initially misassigned absolute configuration of the active enantiomer
of amlodipine, a widely used calcium channel blocker.[2][3][9] By forming derivatives with the
chiral alcohol, the resulting diastereomers can be analyzed by NMR, allowing for unambiguous
assignment of stereochemistry.

B. Precursor for Optically Active Pharmaceuticals

The chiral scaffold of 2-Methoxy-2-phenylethanol is a valuable starting point for multi-step
syntheses.

e 1,4-Dihydropyridines: This class of compounds, which includes amlodipine, often possesses
potent cardiovascular effects. 2-Methoxy-2-phenylethanol has been used in the synthesis
of optically active 1,4-dihydropyridines.[3][7][9]

o Opioid Receptor Agonists: The (R)-enantiomer can be used to prepare N-substituents for
6,7-benzomorphan scaffolds, which are potent opioid receptor agonists.[1] This highlights its
direct role in building the pharmacophore of a drug candidate.

Caption: Use as a precursor in the synthesis of an opioid receptor agonist.

C. Catalyst and Additive in Organic Synthesis

2-Methoxy-2-phenylethanol serves as an effective catalyst for the ring-opening of epoxides.
[10] Its hydroxyl group can act as a proton donor to activate the epoxide, while the methoxy
and phenyl groups modulate its solubility and steric properties. This catalytic activity is valuable
for producing various diol and ether derivatives.

Safety, Handling, and Storage
As with any chemical reagent, proper handling is crucial for laboratory safety.
o Hazard Classification: 2-Methoxy-2-phenylethanol is classified as harmful if swallowed, in

contact with skin, or if inhaled (Acute Toxicity, Category 4). It also causes skin and serious
eye irritation and may cause respiratory irritation.[1][4]
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o Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety
goggles (eyeshields), chemical-resistant gloves, and a lab coat. Work in a well-ventilated
area or a chemical fume hood.[1][11]

o First Aid Measures:

[e]

Eyes: Rinse immediately with plenty of water for at least 15 minutes.

o

Skin: Wash off immediately with plenty of soap and water.

Inhalation; Remove to fresh air.

[¢]

[¢]

Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical
attention if symptoms occur.[11]

o Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][11] It is
classified as a combustible liquid.[1]

Conclusion

2-Methoxy-2-phenylethanol is a prime example of a molecule whose value extends far
beyond its simple structure. It is a versatile chiral building block, a diagnostic tool for
stereochemical analysis, and a precursor to complex pharmaceutical agents. The protocols and
data presented in this guide offer a framework for its synthesis, characterization, and
application, grounded in the principles of scientific integrity and practical utility. For the drug
development professional, a thorough understanding of such foundational molecules is not
merely academic; it is essential for the innovative and efficient construction of the next
generation of therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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